5-Bromomethyl-indan is a chemical compound with the CAS Number: 501649-52-1. It has a molecular weight of 211.1 and its IUPAC name is 5-(bromomethyl)indane .
The InChI code for 5-Bromomethyl-indan is 1S/C10H11Br/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2
. This indicates the specific arrangement of atoms in the molecule.
5-Bromomethyl-indan has a density of 1.4±0.1 g/cm³, a boiling point of 271.0±9.0 °C at 760 mmHg, and a flash point of 126.5±11.8 °C . It has a molar refractivity of 51.1±0.3 cm³ and a polarizability of 20.2±0.5 10^-24 cm³ .
5-Bromomethyl-indan is an organic compound characterized by the molecular formula CHBr. This compound is a derivative of indan, featuring a bromomethyl group attached to the fifth position of the indane ring. Its unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development. The compound has garnered interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications as an antimicrobial and anticancer agent .
5-Bromomethyl-indan can be synthesized through several methods, primarily involving bromination reactions. It falls under the classification of halogenated hydrocarbons, specifically brominated aromatic compounds. The compound is cataloged with the Chemical Abstracts Service number 501649-52-1 and can be found in various chemical databases such as PubChem .
The synthesis of 5-Bromomethyl-indan typically involves the bromination of indan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is generally performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. This method allows for the selective introduction of the bromomethyl group at the fifth position of the indane ring.
Common Synthetic Route:
Industrial production may employ similar bromination techniques but optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods.
The molecular structure of 5-Bromomethyl-indan features a five-membered indane ring with a bromomethyl substituent. The compound's structural formula can be represented as follows:
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed for structural elucidation, confirming the presence of both the indane framework and the bromomethyl group .
5-Bromomethyl-indan undergoes various chemical reactions, including:
Common reagents and conditions:
These reactions allow for the formation of various derivatives that may possess distinct properties or biological activities .
The mechanism of action for 5-Bromomethyl-indan largely depends on its specific applications in biological systems. The bromomethyl group can interact with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or induction of apoptosis in cancer cells. This reactivity positions 5-Bromomethyl-indan as a candidate for further investigation in drug development, particularly in targeting cancerous tissues .
Relevant data from spectroscopic analyses confirm its structural integrity and purity during synthesis .
5-Bromomethyl-indan has multiple applications across scientific disciplines:
The compound's unique properties make it a subject of interest for researchers aiming to develop new therapeutic agents or advanced materials .
The reactivity of 5-bromomethyl-indan primarily stems from the electrophilic benzylic carbon, which undergoes nucleophilic displacement with various heteroatom-centered nucleophiles. This characteristic enables efficient N-alkylation, O-alkylation, and S-alkylation reactions, facilitating the construction of diverse nitrogen, oxygen, and sulfur-containing heterocycles central to pharmaceutical development. The indane scaffold imparts structural constraints that influence the three-dimensional orientation of the resulting heterocycles, often enhancing biological target affinity through conformational restriction [2].
In indole alkaloid synthesis, 5-bromomethyl-indan serves as a pivotal alkylating component for constructing complex molecular architectures. Its application features prominently in the synthesis of murrayanine derivatives, where it participates in N-alkylation reactions with indole nitrogen atoms. This reaction sequence enables the formation of tetracyclic systems characteristic of carbazole alkaloids with demonstrated antimicrobial and antioxidant activities [2]. The bromomethyl functionality also facilitates ring closure through intramolecular cyclization when ortho-functionalized aniline derivatives are employed as substrates, enabling efficient construction of polycyclic systems under mild conditions.
Table 1: Applications of 5-Bromomethyl-indan in Heterocyclic Synthesis
Target Heterocycle | Reaction Type | Key Product | Experimental Conditions | Application |
---|---|---|---|---|
Carbazole Derivatives | N-Alkylation | Murrayanine Analogues | K₂CO₃, DMF, 60°C | Antimicrobial Agents |
Pyrano[3,2-a]carbazoles | O-Alkylation | Murrayacine Intermediates | NaH, THF, 0°C to RT | Anti-inflammatory Compounds |
Indole-Fused Azepines | N-Alkylation/Intramolecular Cyclization | Rutaecarpine Analogues | DBU, CH₃CN, reflux | COX-2 Inhibitors |
Tetrahydrocarbazole Systems | Fischer Indole Synthesis | 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole | HOAc/HCl, reflux | Alkaloid Synthesis Intermediate |
Indolocarbazole Derivatives | Double N-Alkylation | Glycosidase Inhibitors | Cs₂CO₃, DMF, 80°C | Antidiabetic Agents |
The reagent demonstrates exceptional utility in Fischer indole synthesis pathways when incorporated into phenylhydrazine precursors. For example, hydrazine derivatives prepared from 5-bromomethyl-indan undergo acid-catalyzed rearrangement and cyclization to yield substituted tetrahydrocarbazoles with precise regiochemistry [2]. This methodology has enabled efficient construction of the tetracyclic core of murrayacine, a pyrano[3,2-a]carbazole alkaloid originally isolated from Murraya koenigii and Clausena heptaphylla [2]. The synthetic flexibility of 5-bromomethyl-indan extends to palladium-catalyzed cross-coupling reactions, where the bromomethyl group undergoes in situ conversion to versatile boronates or stannanes, enabling transition metal-mediated heterocycle formation through Suzuki, Stille, or Negishi coupling methodologies [7].
The development of bromomethyl-substituted indane derivatives reflects broader historical trends in medicinal chemistry, evolving from serendipitous discoveries of bioactive natural products to rational structure-based drug design. The indane scaffold emerged as a privileged structure in drug discovery due to its metabolic stability, conformational restriction capabilities, and favorable pharmacokinetic properties compared to purely aliphatic or flexible aromatic systems [3] [6].
The earliest applications of bromomethylated building blocks in medicinal chemistry date to the late 19th century, following the isolation of natural product scaffolds like morphine (analgesic, 1804), quinine (antimalarial, 1820), and salicylic acid (anti-inflammatory, 1870) [6]. These discoveries demonstrated that complex natural frameworks could serve as templates for synthetic modification, leading to the development of more stable and potent analogues. The introduction of bromomethyl groups as synthetic handles enabled medicinal chemists to systematically explore structure-activity relationships through analog synthesis, particularly in alkaloid chemistry [3].
Table 2: Historical Milestones in Bromomethyl-Indane Chemistry Development
Time Period | Key Advancement | Scientific Impact | Representative Compounds |
---|---|---|---|
1804-1870 | Isolation of bioactive natural products | Established structural templates for modification | Morphine, Quinine, Salicylic Acid |
1890-1920 | Ehrlich's receptor theory & structure-activity concepts | Rationalized molecular modification strategies | Synthetic aspirin (1899) |
1930-1950 | Vitamin structure elucidation | Advanced understanding of bioisosteric replacement | Synthetic Vitamin B complex |
1960-1980 | Strychnine and reserpine total syntheses | Demonstrated complexity of indole alkaloid synthesis | Reserpine (anti-hypertensive) |
1980-Present | Transition to targeted molecular therapies | Enabled precise scaffold modification | Rutaecarpine derivatives (COX-2 inhibitors) |
The mid-20th century witnessed significant advances in synthetic methodologies with the development of bromomethyl-substituted indane derivatives as key intermediates. This period coincided with the elucidation of complex alkaloid structures like strychnine (1946) and reserpine (1952), which featured polycyclic frameworks containing the indane motif [3] [6]. The discovery of reserpine's antihypertensive properties from Rauwolfia serpentina in 1952 stimulated intensive research into indole alkaloids and their synthetic analogues [2]. Bromomethyl-indan derivatives served as crucial building blocks in these synthetic campaigns, enabling efficient alkylation of indole nitrogen atoms and facilitating the construction of complex polycyclic systems through intramolecular cyclization strategies.
The paradigm shift toward targeted molecular therapies in the late 20th century further emphasized the importance of versatile synthetic intermediates like 5-bromomethyl-indan. This compound enabled efficient structure-activity relationship studies around the indane pharmacophore, particularly in the optimization of rutaecarpine derivatives as selective COX-2 inhibitors from Evodia rutaecarpa [2]. Modern applications leverage the bromomethyl group for selective functionalization of complex molecules under mild conditions, enabling late-stage diversification strategies critical to contemporary drug discovery. The reagent's compatibility with modern catalytic methods, including transition metal-catalyzed cross-couplings and photoredox transformations, ensures its continued relevance in medicinal chemistry workflows focused on developing novel therapeutic agents [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7